molecular formula C14H20Cl3NO B1397401 2-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1219971-98-8

2-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No. B1397401
CAS RN: 1219971-98-8
M. Wt: 324.7 g/mol
InChI Key: XABPFQMGBWJNNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride”, also known as R306465 or ABT-089, is a piperidine-based compound. It has a molecular formula of C14H20Cl3NO and a molecular weight of 324.7 g/mol .

Scientific Research Applications

Pharmacology

In pharmacology, this compound shows promise due to its piperidine moiety, which is a common feature in many pharmaceuticals. Piperidine derivatives are known for their broad therapeutic potential and are present in various classes of drugs . The compound’s structural features may be exploited to design novel medications with improved efficacy and safety profiles.

Material Science

The versatile nature of “2-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride” extends to material science. Its chemical properties could be valuable in the synthesis of new materials, such as polymers with specific characteristics like increased durability or conductivity .

Environmental Science

In environmental science, this compound could be used in the development of environmentally friendly pesticides or herbicides. Its structural chemistry allows for the potential creation of compounds that degrade more readily in the environment, reducing long-term ecological impact .

Biochemistry

Biochemically, “2-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride” can be a key intermediate in the synthesis of complex biomolecules. It could be used to study enzyme-substrate interactions or to develop inhibitors for specific biochemical pathways .

Agriculture

Agricultural applications may include the development of new veterinary drugs that are more effective and have fewer side effects. The compound’s ability to be modified could lead to the creation of targeted treatments for livestock diseases .

Medicine

In medicine, the compound could be explored for its potential use in diagnostic imaging. Its chemical structure might allow it to act as a contrast agent or be tagged with radioactive isotopes for imaging purposes .

properties

IUPAC Name

2-[2-[(2,4-dichlorophenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2NO.ClH/c15-12-5-4-11(14(16)9-12)10-18-8-6-13-3-1-2-7-17-13;/h4-5,9,13,17H,1-3,6-8,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABPFQMGBWJNNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOCC2=C(C=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1219971-98-8
Record name Piperidine, 2-[2-[(2,4-dichlorophenyl)methoxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219971-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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